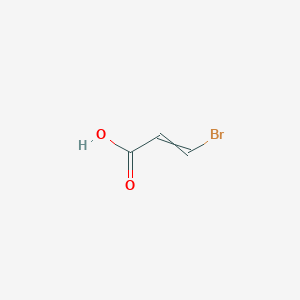

(Z)-3-Bromoacrylic acid

Descripción general

Descripción

Typically, a compound’s description includes its physical state (solid, liquid, gas), color, odor, and other observable properties.

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, reactivity, and stability.Aplicaciones Científicas De Investigación

1. Stereoselective Synthesis and Catalysis

- (Z)-3-Bromoacrylic acid derivatives have been utilized in the stereoselective preparation of alpha-haloacrylates. A notable process involves the reaction of trihaloacetates with aldehydes using chromium(II) salts, achieving high yield and control over the product's stereochemistry (Barma et al., 2003).

- The synthesis of spirocyclic compounds using (Z)-3-bromoacrylic acid has been demonstrated through regiospecific palladium-catalyzed cyclization reactions. This method yields spirocyclic products with minimal isomerization, highlighting the utility of (Z)-3-bromoacrylic acid in complex organic syntheses (Grigg et al., 1989).

2. Polymer Science and Engineering

- (Z)-3-Bromoacrylic acid has been explored in the field of polymer science, particularly in the copolymerization with oxazoline monomers. This research focuses on the initiator-free zwitterion copolymerization of α-bromoacrylic acid, resulting in copolymers with molecular weights between 800 and 2300 g/mol, highlighting its potential in polymer synthesis (Rivas et al., 1992).

- Another application in polymer science involves the synthesis of poly(vinylbetaines) using α- and γ-halocarboxylic acids, including (Z)-3-bromoacrylic acid. This research demonstrates how the polymeric structure of these zwitterionic polymers affects their solubility behavior in water, showcasing the versatility of (Z)-3-bromoacrylic acid in polymer chemistry (Wielema & Engberts, 1990).

3. Environmental Applications

- A study on the reduction of bromate in water using zero-valent iron immobilized on acrylic acid-functionalized polypropylene fiber has been conducted. This research highlights the potential of using (Z)-3-bromoacrylic acid derivatives in environmental remediation, particularly for the removal of harmful bromate from water sources (Zhang et al., 2016).

4. Organic Synthesis and Chemical Reactions

- The regio- and stereoselective halogenation of acrylamides to produce Z-haloacrylic acid derivatives, including (Z)-3-bromoacrylic acid, has been explored. This process uses a Rh(III)-catalyzed C-H-activation/halogenation mechanism, providing a method for direct halogenation of electron-poor acrylic acid derivatives (Kuhl et al., 2013).

- In another study, α-bromoacrylic acids, including (Z)-3-bromoacrylic acid, have been employed as C1 insertion units for the palladium-catalyzed synthesis of diverse dibenzofulvenes. This method highlights the versatility of (Z)-3-bromoacrylic acid in facilitating complex organic transformations (Zhang et al., 2021).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Direcciones Futuras

This involves discussing potential areas of future research or applications of the compound.

Propiedades

IUPAC Name |

(Z)-3-bromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAWTYXNXPEWCO-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Br)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349232 | |

| Record name | (Z)-3-BROMOACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Bromoacrylic acid | |

CAS RN |

6213-89-4 | |

| Record name | Acrylic acid, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-BROMOACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.